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Compound of Interest

Compound Name: 2-Cyclobutoxy-5-fluoroaniline

Cat. No.: B1399048 Get Quote

2-Cyclobutoxy-5-fluoroaniline is a substituted aniline derivative of increasing interest within

the domains of medicinal chemistry and materials science. Its unique structural composition,

featuring a fluorinated aromatic core, a primary amine, and a bulky cyclobutoxy ether group,

imparts a distinct set of physicochemical characteristics. These properties are paramount for

professionals in drug development and chemical research, as they govern the molecule's

reactivity, solubility, bioavailability, and overall suitability for various applications. The fluorine

atom can enhance metabolic stability and binding affinity, while the cyclobutoxy moiety

significantly influences lipophilicity and steric interactions.[1]

This guide offers a comprehensive exploration of the core physicochemical properties of 2-
Cyclobutoxy-5-fluoroaniline. We will delve into its structural and electronic features, present

its key physical data, and provide validated experimental protocols for its characterization. The

insights herein are designed to equip researchers and scientists with the foundational

knowledge required to effectively utilize this compound in their synthetic and developmental

workflows.

Chemical Identity and Structural Attributes
A molecule's behavior is fundamentally dictated by its structure. The interplay between the

electron-withdrawing fluorine, the basic amino group, and the hydrophobic cyclobutoxy group

defines the chemical personality of 2-Cyclobutoxy-5-fluoroaniline.

IUPAC Name: 2-(cyclobutoxy)-5-fluoroaniline
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CAS Number: 1449627-28-7

Molecular Formula: C₁₀H₁₂FNO

Molecular Weight: 181.21 g/mol

Key Structural Features:

Aniline Core: Provides the basic nitrogen center and the aromatic platform for substitution.

Fluorine Substituent: Located at the C5 position (para to the amino group), it acts as a potent

electron-withdrawing group via induction, modulating the pKa of the aniline.

Cyclobutoxy Group: An ether linkage at the C2 position (ortho to the amino group). This

bulky, non-polar group is a critical determinant of the molecule's lipophilicity and steric

profile. Its presence can influence molecular conformation and receptor binding interactions.

[1][2]

Core Physicochemical Data
Quantitative data provides the bedrock for experimental design. The following table

summarizes the key physicochemical properties of 2-Cyclobutoxy-5-fluoroaniline. It is

important to note that while some data for this specific molecule is limited in public literature,

reliable predictions and comparisons to structurally similar analogs provide valuable insights.
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Property Value / Expected Range
Rationale & Comparative
Insights

Physical Appearance
White to off-white crystalline

solid

Expected based on substituted

anilines like 2-Bromo-5-

fluoroaniline (m.p. 43-47 °C).

Melting Point Data not publicly available

Expected to be a low-melting

solid. Determined via

Differential Scanning

Calorimetry (DSC).

Boiling Point Data not publicly available

Expected to be >200 °C at

atmospheric pressure, similar

to other substituted

fluoroanilines.[3]

Solubility

Soluble in organic solvents

(e.g., DMSO, Methanol, Ethyl

Acetate); limited solubility in

water.[1]

The hydrophobic cyclobutoxy

and aromatic rings dominate,

leading to poor aqueous

solubility.

pKa (Conjugate Acid) ~3.8 (Predicted)

Based on the predicted pKa of

the close analog 2-butoxy-5-

fluoroaniline (3.84 ± 0.10).[4]

The electron-withdrawing

fluorine reduces the basicity of

the amine compared to aniline

(pKa 4.6).

LogP (Lipophilicity) High

The cyclobutoxy group

significantly increases the

octanol-water partition

coefficient, a key factor for

membrane permeability in drug

candidates.[5]
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Methodologies for Physicochemical
Characterization
Scientific integrity demands robust and reproducible methods. The following section outlines

standard protocols for determining the key properties discussed.

Characterization Workflow
The logical flow for characterizing a new chemical entity like 2-Cyclobutoxy-5-fluoroaniline
involves a series of sequential analytical techniques.
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Caption: General workflow for physicochemical characterization.

Experimental Protocol 1: Melting Point Determination
via DSC
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Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow

required to increase the temperature of a sample and a reference. A sharp endothermic peak

indicates the melting point, providing data on both the transition temperature and purity (a

broader peak suggests impurities).

Methodology:

Sample Preparation: Accurately weigh 1-3 mg of 2-Cyclobutoxy-5-fluoroaniline into a

standard aluminum DSC pan. Crimp the pan with a lid.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to a temperature above the expected melting point

(e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram

is recorded as the melting point.

Experimental Protocol 2: Spectroscopic
Characterization
Causality: Spectroscopic techniques provide a "fingerprint" of the molecule based on how its

nuclei and electrons interact with electromagnetic radiation. This confirms the chemical

structure and provides insights into the electronic environment.

Methodology:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Prep: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).
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¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer.

Expected signals include multiplets in the aromatic region (6-7 ppm), a multiplet for the

methine proton of the cyclobutoxy group (~4.5 ppm), multiplets for the cyclobutoxy

methylene protons (1.5-2.5 ppm), and a broad singlet for the amine protons (~3-4 ppm,

which can exchange with D₂O).[6]

¹³C NMR Acquisition: Acquire the carbon spectrum. Expected signals will correspond to

the distinct carbon environments in the aromatic ring and the cyclobutoxy group.[6]

Infrared (IR) Spectroscopy:

Sample Prep: Analyze the solid sample directly using an Attenuated Total Reflectance

(ATR) accessory.

Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Peaks: Look for characteristic N-H stretching bands (two bands for a primary

amine, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C stretching

of the ether (~1250 cm⁻¹), and a strong C-F stretching band (~1100-1200 cm⁻¹).[7][8]

UV-Visible (UV-Vis) Spectroscopy:

Sample Prep: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g.,

ethanol or acetonitrile).

Acquisition: Scan the absorbance from approximately 200 to 400 nm.

Expected Spectra: The aniline chromophore will exhibit characteristic π → π* transitions.

The exact position of the absorption maxima (λmax) will be influenced by the substituents

and the solvent polarity.[9]

Synthetic Pathway Considerations
Understanding the synthesis of a compound is crucial for anticipating potential impurities. The

formation of the cyclobutoxy ether is typically achieved via a nucleophilic substitution reaction.
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Caption: A common synthetic route to 2-Cyclobutoxy-5-fluoroaniline.

This Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group of 2-

amino-4-fluorophenol, followed by nucleophilic attack on cyclobutyl bromide.[1] This method is

efficient for creating the aryl-alkyl ether linkage.

Safety and Handling
As a substituted aniline, 2-Cyclobutoxy-5-fluoroaniline requires careful handling. While a

specific Safety Data Sheet (SDS) may not be widely available, data from analogous

compounds should guide laboratory practices.

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled,

consistent with other fluoroaniline derivatives.[10][11] May cause skin and eye irritation.[12]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
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2-Cyclobutoxy-5-fluoroaniline is a compound with a rich set of physicochemical properties

defined by the synergistic effects of its functional groups. Its high lipophilicity, moderate basicity,

and specific steric profile make it a valuable tool for chemists. A thorough understanding and

experimental validation of its properties—from melting point and solubility to its detailed

spectroscopic signature—are non-negotiable first steps for its successful application in

research and development. The methodologies and data presented in this guide provide a

solid, scientifically grounded framework for researchers to build upon.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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